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Compound of Interest

Compound Name:
1-(2-Chloro-5-methylpyridin-3-

yl)ethanone

Cat. No.: B1451051 Get Quote

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play

pivotal roles in the regulation of mitosis.[7][8] Their overexpression or amplification is a

common feature in many human tumors, making them attractive targets for cancer therapy.[7]

[8][9] GSK1070916 is a novel, potent, and highly selective ATP-competitive inhibitor of Aurora B

and Aurora C kinases.[6][7][8] This guide provides a detailed overview of its chemical

properties, mechanism of action, biological activity, and clinical development status, offering

valuable insights for researchers and drug development professionals in the field of oncology.

Chemical Structure and Physicochemical Properties
GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[8] Its

structure is key to its high affinity and selectivity for the ATP-binding pockets of Aurora B and C

kinases.
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Property Value Source

CAS Number 942918-07-2 [5][6]

Molecular Formula C30H33N7O [5]

Molecular Weight 507.63 g/mol [5][10]

IUPAC Name

1-((3-(4-((6-((2,6-

difluorophenyl)methoxy)pyridin

-3-yl)amino)pyrimidin-2-

yl)amino)phenyl)ethan-1-one

Not directly available in search

results

Synonyms
GSK-1070916A, compound

17k
[5][6][9]

Solubility DMSO: 100 mg/mL [5]

Click to download full resolution via product page

Caption: 2D Chemical Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora B/C
Inhibition
GSK1070916 functions as a reversible and ATP-competitive inhibitor, with a marked selectivity

for Aurora B and Aurora C over Aurora A.[10][11][12] This selectivity is crucial, as Aurora A and

B have distinct roles in mitosis, and off-target inhibition can lead to different cellular phenotypes

and toxicities.

Kinetics and Binding Affinity:
A distinguishing feature of GSK1070916 is its exceptionally long residence time on the target

enzymes, particularly Aurora B.[8][11] This is characterized by a very slow dissociation rate,

leading to sustained inhibition.
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Kinase Target Ki* (nM)
Dissociation Half-
Life (min)

Selectivity vs.
Aurora A

Aurora B-INCENP 0.38 ± 0.29 >480 ~1300-fold

Aurora C-INCENP 1.5 ± 0.4 270 ± 28 ~340-fold

Aurora A-TPX2 490 ± 60 Not time-dependent 1

Data compiled from Portland Press.[11]

The time-dependent inhibition of Aurora B and C is a key characteristic of GSK1070916.[11]

This prolonged duration of action at the molecular level may contribute to its potent anti-

proliferative effects in cancer cells.
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Caption: Competitive Inhibition of Aurora B/C by GSK1070916 and Downstream Effects.

Biological Activity and Anti-Tumor Efficacy
The potent and selective inhibition of Aurora B/C by GSK1070916 translates into significant

anti-proliferative activity across a wide range of human cancer cell lines.

In Vitro Cellular Effects:
Broad Anti-proliferative Activity: GSK1070916 inhibits the proliferation of over 100 tumor cell

lines with a median EC50 of 8 nM.[10]
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Mechanism-Specific Potency: A significant decrease in potency is observed in non-dividing,

normal human vein endothelial cells, which is consistent with its mitosis-specific mechanism

of action.[7][10]

Cell Cycle Effects: Unlike many mitotic inhibitors that cause a G2/M arrest, cells treated with

GSK1070916 do not arrest in mitosis. Instead, they fail to undergo proper cytokinesis,

leading to polyploidy and eventual apoptosis.[7][10]

Biomarker Modulation: Treatment with GSK1070916 leads to a dose-dependent inhibition of

phosphorylation of histone H3 at serine 10, a specific substrate of Aurora B.[7][10] This

serves as a reliable pharmacodynamic biomarker of target engagement.

In Vivo Preclinical Studies:
In human tumor xenograft models, GSK1070916 has demonstrated significant anti-tumor

activity.[7][8][10] Administration of the compound in mice led to dose-dependent inhibition of

histone H3 phosphorylation in tumor tissues and resulted in tumor regression in models of

breast, colon, lung, and leukemia cancers.[7][8][10]

Clinical Development
GSK1070916 has been evaluated in a Phase I clinical trial.

Study NCT01118611: A dose-escalation study was conducted to evaluate the safety,

pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid

tumors.[13] Patients received the drug intravenously on a 5-day on, 16-day off schedule.[13]

The study aimed to determine the maximum tolerated dose and a recommended Phase II

dose.[13]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
(Fluorescence Polarization)
This protocol outlines a general method for assessing the inhibitory activity of compounds like

GSK1070916 against Aurora kinases.

Objective: To determine the IC50 value of GSK1070916 for Aurora A, B, and C.
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Materials:

Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes.

Fluorescently labeled peptide substrate (e.g., Aurora Sox peptide).

ATP.

GSK1070916 stock solution (in DMSO).

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

384-well microplates.

Fluorescence polarization plate reader.

Procedure:

Prepare serial dilutions of GSK1070916 in assay buffer.

In a 384-well plate, add the kinase, fluorescent peptide substrate, and the GSK1070916

dilution.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at room temperature for 90-120 minutes to allow the reaction to reach

equilibrium.[10]

Read the plate using a fluorescence polarization plate reader.

Calculate the percent inhibition for each concentration of GSK1070916 relative to controls

(no inhibitor and no enzyme).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for an In Vitro Fluorescence Polarization Kinase Inhibition Assay.

Conclusion and Future Directions
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GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a unique kinetic

profile characterized by a long target residence time. Its broad anti-proliferative activity in vitro

and significant anti-tumor effects in preclinical models established it as a promising therapeutic

candidate.[7][8] While the results of its Phase I trial will be informative for the future of this

specific molecule, the detailed understanding of its mechanism of action provides a valuable

framework for the development of next-generation Aurora kinase inhibitors. Future research

may focus on identifying predictive biomarkers to select patient populations most likely to

respond to Aurora B/C inhibition and exploring rational combination therapies to overcome

potential resistance mechanisms.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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